molecular formula C17H20ClN3O3S B2725283 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine CAS No. 2097897-01-1

4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine

Cat. No.: B2725283
CAS No.: 2097897-01-1
M. Wt: 381.88
InChI Key: IVZJABNJAJKVJB-UHFFFAOYSA-N
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Description

4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a piperidine moiety linked to a chlorinated methylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylpyrimidine and suitable reagents.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, typically using sulfonyl chlorides.

    Final Coupling: The final step involves coupling the piperidine and pyrimidine moieties, often facilitated by coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as

Biological Activity

The compound 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring, a piperidine moiety, and a sulfonyl group attached to a chlorinated aromatic ring. The presence of these functional groups contributes to its unique biological properties.

Component Description
Pyrimidine Ring Provides a heterocyclic structure that can interact with various biological targets.
Piperidine Moiety Known for its role in many biologically active compounds; involved in receptor binding.
Sulfonyl Group Enhances solubility and may influence the compound's reactivity with enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide functionality is particularly noted for its antibacterial effects.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide in macrophages stimulated by lipopolysaccharides. This suggests potential applications in treating inflammatory diseases . The inhibition of specific enzymes involved in inflammatory pathways has been documented, indicating a mechanism through which the compound exerts its effects .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's potential to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and infections, respectively . The binding affinity to these enzymes suggests that the compound could be developed further for therapeutic applications.

The mechanism through which this compound exerts its biological effects involves:

  • Receptor Interaction : The piperidine moiety likely interacts with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Enzyme Binding : The sulfonyl group enhances binding to target enzymes, leading to inhibition of their activity.
  • Structural Compatibility : The overall structure allows for effective interaction with biological macromolecules, facilitating its pharmacological effects .

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore variations in biological activity. For example:

  • A study demonstrated that modifying the sulfonyl group can enhance antimicrobial efficacy against resistant bacterial strains .
  • Another research highlighted that certain derivatives exhibited IC50 values comparable to established drugs in inhibiting cancer cell proliferation, suggesting potential use in oncology .

Properties

IUPAC Name

4-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-12-3-4-14(18)11-16(12)25(22,23)21-9-6-15(7-10-21)24-17-5-8-19-13(2)20-17/h3-5,8,11,15H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZJABNJAJKVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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